molecular formula C8H13N3O4 B1680658 alpha-(Methoxymethyl)-2-methyl-5-nitroimidazole-1-ethanol CAS No. 60174-20-1

alpha-(Methoxymethyl)-2-methyl-5-nitroimidazole-1-ethanol

Cat. No. B1680658
CAS RN: 60174-20-1
M. Wt: 215.21 g/mol
InChI Key: APGBOPOUAJNSOX-UHFFFAOYSA-N
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Description

The compound “alpha-(Methoxymethyl)-2-methyl-5-nitroimidazole-1-ethanol” is not well-documented in the literature. However, it appears to contain a methoxy group, which is a functional group consisting of a methyl group bound to oxygen1. This compound also seems to have similarities with alpha-methoxytoluene, also known as methoxymethylbenzene2.



Synthesis Analysis

The synthesis of this compound is not clearly documented in the available literature. However, methoxy groups are often produced by methylation of alkoxides1. Some aryl methoxides can be synthesized by metal-catalyzed methylation of phenols, or by methoxylation of aryl halides1.



Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the available literature. However, it likely contains a methoxy group (R−O−CH3), which is a common functional group in organic chemistry1.



Chemical Reactions Analysis

The specific chemical reactions involving “alpha-(Methoxymethyl)-2-methyl-5-nitroimidazole-1-ethanol” are not well-documented in the available literature. However, alpha cleavage fragments are common in organic chemistry and could potentially be relevant3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “alpha-(Methoxymethyl)-2-methyl-5-nitroimidazole-1-ethanol” are not well-documented in the available literature. However, the compound likely has properties similar to those of other methoxy compounds5.


Scientific Research Applications

Radiosensitization and Bioreductive Activation

Alpha-(Methoxymethyl)-2-methyl-5-nitroimidazole-1-ethanol and its analogs have been studied for their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds are particularly effective in targeting hypoxic tumor cells, both in vitro and in vivo, enhancing the therapeutic efficacy of radiation therapy by increasing the sensitivity of cancer cells to radiation. The compounds undergo a process of bioreductive activation, wherein they are converted into more active or toxic forms within the hypoxic (low oxygen) environments of tumors, making them highly selective towards cancer cells while sparing normal tissues (Jenkins et al., 1990).

Antimicrobial Activity

Studies on derivatives of alpha-(Methoxymethyl)-2-methyl-5-nitroimidazole-1-ethanol, such as Metronidazole, have demonstrated potent activity against a range of obligate anaerobic bacteria. These compounds inhibit the growth of these bacteria in vitro and have shown good chemotherapeutic activity against infections caused by anaerobic protozoa. This suggests their potential use in treating bacterial and protozoal infections, particularly those caused by anaerobic pathogens (Prince et al., 1969).

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors

Novel families of compounds derived from alpha-(Methoxymethyl)-2-methyl-5-nitroimidazole-1-ethanol have been explored as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds show significant activity at submicromolar concentrations against HIV-1, with certain derivatives demonstrating improved activity compared to existing NNRTIs. This highlights the potential of these compounds in developing new therapies for HIV/AIDS, especially in combination with other antiretroviral drugs (De Martino et al., 2005).

Chemical Synthesis and Modification

Alpha-(Methoxymethyl)-2-methyl-5-nitroimidazole-1-ethanol serves as a key intermediate in the synthesis of various biologically active compounds. Its chemical structure allows for modifications that have led to the development of a range of derivatives with potential therapeutic applications. These include the synthesis of nitroimidazole nucleosides as radiosensitizers and the exploration of new classes of antineoplastic and antifilarial agents, showcasing the versatility of this compound in medicinal chemistry (Sakaguchi et al., 1983).

Safety And Hazards

The safety and hazards associated with this compound are not clearly documented in the available literature. However, it’s important to handle all chemicals with appropriate safety measures.


Future Directions

The future directions for research on this compound are not clearly documented in the available literature. However, alpha capture systems (ACS) track investment recommendations and their subsequent performance to create an alpha-generating portfolio6. This could potentially be relevant for future research involving this compound.


Please note that this information is based on the available literature and may not be fully accurate or complete. Further research is needed to fully understand the properties and potential applications of “alpha-(Methoxymethyl)-2-methyl-5-nitroimidazole-1-ethanol”.


properties

IUPAC Name

1-methoxy-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O4/c1-6-9-3-8(11(13)14)10(6)4-7(12)5-15-2/h3,7,12H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGBOPOUAJNSOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC(COC)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60875756
Record name 1-(2-OH-3-MEOPR)-2-ME-5-NO2IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60875756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-(Methoxymethyl)-2-methyl-5-nitroimidazole-1-ethanol

CAS RN

60174-20-1
Record name Ro 11-3696
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060174201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-OH-3-MEOPR)-2-ME-5-NO2IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60875756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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